Cas no 2091123-29-2 (4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole)

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by its trifluoromethyl and bromo substituents, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials due to its robust structural framework. The presence of both bromine and trifluoromethyl groups facilitates selective functionalization, making it valuable for cross-coupling reactions and further derivatization. Its stability under standard conditions ensures reliable handling and storage. Researchers favor this compound for its well-defined reactivity profile, enabling precise modifications in complex molecular architectures.
4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole structure
2091123-29-2 structure
Product Name:4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:2091123-29-2
MF:C7H8BrF3N2
MW:257.051031112671
CID:5056409
Update Time:2025-05-22

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
    • 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole
    • 4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
    • Inchi: 1S/C7H8BrF3N2/c1-3-13-4(2)5(8)6(12-13)7(9,10)11/h3H2,1-2H3
    • InChI Key: ZJVFJRFRCRUMAN-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=NN(CC)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.8

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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B249836-100mg
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1h-pyrazole
2091123-29-2
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$ 95.00 2022-06-07
TRC
B249836-500mg
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1h-pyrazole
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$ 320.00 2022-06-07
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$ 475.00 2022-06-07
Life Chemicals
F2198-1538-0.25g
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$302.0 2023-09-06
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Additional information on 4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

4-Bromo-1-Ethyl-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole: A Comprehensive Overview

The compound 4-Bromo-1-Ethyl-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole, with the CAS number 2091123-29-2, is a highly specialized organic molecule belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they have garnered significant attention in the fields of pharmaceutical chemistry, agrochemistry, and materials science due to their versatile reactivity and potential biological activities. This particular compound stands out due to its unique substitution pattern, which includes a bromine atom at position 4, an ethyl group at position 1, a methyl group at position 5, and a trifluoromethyl group at position 3. These substituents not only enhance the molecule's stability but also impart specific electronic and steric properties that make it a valuable building block in organic synthesis.

The synthesis of 4-Bromo-1-Ethyl-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of pyrazole derivatives by promoting efficient cyclization reactions. Additionally, the incorporation of trifluoromethyl groups has been facilitated by the development of novel trifluoromethylation reagents, such as those based on trifyl chlorides or fluorinated metal complexes.

In terms of applications, this compound has shown promise in various research areas. One notable application is its use as an intermediate in the synthesis of bioactive molecules. For example, studies have demonstrated that pyrazole derivatives can act as scaffolds for developing potential antitumor agents due to their ability to inhibit specific enzymes or modulate cellular signaling pathways. Furthermore, the presence of electron-withdrawing groups like bromine and trifluoromethyl enhances the molecule's ability to participate in conjugation or engage in hydrogen bonding interactions, which are critical for drug-target binding.

Recent research has also explored the potential of 4-Bromo-1-Ethyl-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors or light-emitting diodes (LEDs). The molecule's ability to form stable π-conjugated systems has been leveraged in designing novel semiconducting materials with tailored electronic characteristics.

In conclusion, 4-Bromo-1-Ethyl-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole (CAS No: 2091123-29-2) represents a significant advancement in organic chemistry. Its versatile structure and tunable properties make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its synthesis and applications, this compound is poised to play an increasingly important role in diverse fields ranging from drug discovery to materials development.

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